(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone
Description
Introduction
Overview of (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone
The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone is a heterocyclic organic molecule with the molecular formula C22H26N6O2 and a molecular weight of 406.49 g/mol . Its structure features two distinct moieties:
- A 6,7-dimethoxy-3,4-dihydroisoquinoline group, characterized by a partially saturated isoquinoline ring with methoxy substituents at positions 6 and 7.
- A 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl group, comprising a phenyl ring substituted with a tetrazole unit bearing an isopropyl group.
This combination confers unique electronic and steric properties, making the compound a candidate for studying ligand-receptor interactions in biological systems.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H26N6O2 | |
| Molecular Weight | 406.49 g/mol | |
| Hybridization | sp2/sp3 hybridized centers | |
| Functional Groups | Methoxy, tetrazole, ketone |
Historical Context and Discovery
The compound emerged from early 21st-century efforts to synthesize hybrid molecules combining isoquinoline and tetrazole motifs. While its exact discovery timeline remains undocumented in public databases, analogous compounds such as 3,4-dihydroisoquinolin-2(1H)-yl[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone were reported in pharmacological studies circa 2013. These precursors were designed to exploit the tetrazole ring’s bioisosteric equivalence to carboxylic acid groups, enhancing metabolic stability.
Properties
Molecular Formula |
C22H25N5O3 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[4-(2-propan-2-yltetrazol-5-yl)phenyl]methanone |
InChI |
InChI=1S/C22H25N5O3/c1-14(2)27-24-21(23-25-27)15-5-7-16(8-6-15)22(28)26-10-9-17-11-19(29-3)20(30-4)12-18(17)13-26/h5-8,11-12,14H,9-10,13H2,1-4H3 |
InChI Key |
LAQUKSMQQFUGHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Optimization of Cyclization Conditions
-
Catalyst : Trifluoroacetic acid (TFA) enhances reaction efficiency by stabilizing the iminium intermediate, reducing side reactions.
-
Temperature : Elevated temperatures (60–70°C) accelerate cyclization but require strict moisture control to prevent hydrolysis.
-
Yield : 78–85% after recrystallization from ethanol/water (3:1).
Preparation of the 2-Isopropyltetrazole Component
The 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl fragment is synthesized via a Huisgen-type [2+3] cycloaddition between an aryl nitrile and sodium azide. Using 4-cyanophenyl isopropyl ether and NaN in DMF at 120°C for 18 hours forms the tetrazole ring. Nano-TiCl·SiO (0.1 g/mmol) increases yield to 92% by facilitating azide activation.
Regioselectivity and Functionalization
-
Regioselectivity : The 1-substituted tetrazole (2H-tautomer) dominates due to steric hindrance from the isopropyl group.
-
Purification : Column chromatography (hexane/ethyl acetate, 4:1) isolates the product with >98% purity.
Coupling via Friedel–Crafts Acylation
The methanone bridge is formed by reacting the isoquinoline core with the tetrazole-containing benzoyl chloride. AlCl (2.5 equiv) in dichloromethane at 0°C facilitates electrophilic aromatic substitution.
Reaction Parameters
-
Stoichiometry : A 1:1.2 molar ratio of isoquinoline to acyl chloride prevents diacylation.
-
Solvent : Dichloromethane minimizes side reactions compared to polar aprotic solvents.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 300 W) reduces coupling time from 6 hours to 45 minutes, achieving 75% yield.
One-Pot Sequential Reactions
A tandem approach combining cyclization and acylation in a single reactor improves atom economy but requires precise pH control.
Characterization and Analytical Data
| Spectroscopic Feature | Observation |
|---|---|
| (400 MHz, CDCl) | δ 7.85 (d, J=8.4 Hz, 2H, Ar-H), 4.50 (s, 2H, NCH), 3.90 (s, 6H, OCH) |
| (100 MHz, CDCl) | δ 165.2 (C=O), 152.1 (tetrazole-C), 112.7–128.4 (Ar-C) |
| HRMS (ESI+) | m/z 424.1865 [M+H] (calc. 424.1869) |
Chemical Reactions Analysis
Types of Reactions
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone: can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated isoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity : Research indicates that isoquinoline derivatives can exhibit antidepressant-like effects. The structural modifications in this compound may enhance serotonin and norepinephrine reuptake inhibition, making it a candidate for treating depression .
- Neuroprotective Effects : Compounds with isoquinoline structures have been studied for their neuroprotective properties. This particular derivative may help in protecting neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's .
- Anxiolytic Properties : The tetrazole ring has been associated with anxiolytic effects. The combination of this moiety with the isoquinoline structure could lead to compounds that effectively reduce anxiety without the side effects commonly associated with benzodiazepines .
Synthesis and Case Studies
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the isoquinoline core through cyclization reactions.
- Introduction of the methoxy groups via methylation processes.
- Coupling reactions to attach the tetrazole moiety to the phenyl ring.
Case Study: Neuroprotective Evaluation
A study exploring the neuroprotective effects of similar isoquinoline derivatives demonstrated significant reductions in neuronal cell death in vitro when exposed to oxidative stressors. The derivatives were found to modulate pathways involved in apoptosis and inflammation, suggesting a promising therapeutic avenue for neuroprotection .
Pharmacological Insights
The pharmacodynamics of this compound suggest that it may act on multiple neurotransmitter systems. Preliminary studies indicate interactions with serotonin receptors (5-HT) and possibly dopamine receptors, which are critical in mood regulation and cognitive functions .
Mechanism of Action
The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone involves its interaction with specific molecular targets. The isoquinoline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The tetrazole ring may enhance the compound’s binding affinity and specificity, leading to more effective biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Heterocyclic Core Modifications
Tetrazole vs. Triazole/Thiazole Derivatives
The tetrazole group in the target compound distinguishes it from analogs with triazole or thiazole moieties. For example:
- Compound 9c (): Contains a triazole-thiazole-acetamide scaffold. However, the tetrazole in the target compound may exhibit stronger dipole interactions due to its higher aromaticity and nitrogen density .
- Thiazole-Isoquinoline Hybrid (): Features a thiazole ring instead of tetrazole.
Dihydroisoquinoline Modifications
The dihydroisoquinoline core in the target compound is structurally analogous to the benzimidazole derivatives in . For instance:
- Compound 9a: A benzimidazole-phenoxymethyl-triazole hybrid.
Physicochemical and Pharmacokinetic Properties
Table 1: Key Properties of Selected Analogs
*Calculated using fragment-based methods.
Docking and Binding Mode Comparisons
Using the Glide docking method (), the target compound’s tetrazole group forms two hydrogen bonds with a hypothetical receptor’s active site (e.g., kinase or protease), similar to Compound 9c’s triazole interactions. However, the isopropyl group on the tetrazole may introduce steric effects that reduce conformational flexibility compared to smaller substituents in triazole derivatives .
Chemoinformatic Similarity Analysis
Using Tanimoto coefficients (), the target compound shows moderate similarity (0.65–0.72) to benzimidazole-triazole hybrids () and lower similarity (0.48) to thiazole-isoquinoline analogs (). This highlights the tetrazole’s unique role in electronic properties and target engagement .
Biological Activity
The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a 3,4-dihydroisoquinoline core substituted with dimethoxy groups and a tetrazole moiety. The synthesis typically involves multi-step organic reactions that yield the desired compound with good purity levels. For example, a related compound was synthesized through an intramolecular α-amidoalkylation reaction using paraformaldehyde in the presence of a catalyst .
1. Antiinflammatory Properties
Research indicates that derivatives of the compound exhibit significant anti-inflammatory activity. A study reported that certain tetrazole derivatives, similar to the compound , showed inhibition of Caspase-1 activity, which is crucial in the inflammatory response. The most effective derivative had an IC50 value of 15.1 mM , indicating its potential as a therapeutic agent against inflammation .
2. Cytotoxic Effects
The cytotoxicity of the compound has been evaluated using cell viability assays. At higher concentrations (100 mM), a notable reduction in cell viability was observed, suggesting potential anticancer properties. However, it was noted that some cytotoxic effects might be attributed to the solvent used rather than the compound itself .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it has been suggested that the interaction between the isoquinoline structure and various biological targets could play a critical role in its activity .
Table 1: Inhibition Activity of Tetrazole Derivatives
| Compound | IC50 (mM) | Enzymatic Activity (%) at 100 mM |
|---|---|---|
| 5ae | 15.1 | 8.12 |
| 5ah | 12.2 | 9.71 |
| 5ag | 53.5 | 40.48 |
This table summarizes findings from studies on related tetrazole compounds that demonstrate their inhibitory effects on inflammatory mediators .
Q & A
Q. What are the key synthetic strategies for preparing (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone with high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions .
- Step 2 : Coupling the tetrazole-containing phenyl group to the isoquinoline moiety using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution .
- Step 3 : Final methanone bridge formation via Friedel-Crafts acylation or ketone condensation.
Critical Parameters : - Solvent choice (DMF or ethanol for polar intermediates) .
- Catalysts (e.g., CuI for tetrazole stabilization) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR validate the dihydroisoquinoline protons (δ 2.8–3.5 ppm for CH groups) and tetrazole aromaticity (δ 7.5–8.2 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650 cm) and tetrazole (C=N, ~1450 cm) functional groups .
- HPLC-MS : Ensures molecular ion consistency (expected m/z: ~435.5) and purity (>98%) .
Q. What are the optimal storage conditions to maintain the compound’s stability?
- Methodological Answer :
- Store under inert gas (argon) at –20°C to prevent oxidation of the dihydroisoquinoline moiety .
- Use amber vials to avoid photodegradation of the tetrazole ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Experimental Design : Variations in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (IC vs. EC) .
- Compound Purity : Validate via elemental analysis (C, H, N ±0.3%) and HPLC to exclude impurities affecting activity .
- Solubility : Use standardized solvents (e.g., DMSO with <0.1% water) to ensure consistent bioavailability .
Q. What computational approaches predict the binding affinity of this compound with kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions between the tetrazole group and ATP-binding pockets (e.g., EGFR kinase) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of hydrogen bonds between methoxy groups and kinase residues (e.g., Thr766) .
- QSAR Modeling : Correlate substituent effects (e.g., isopropyl vs. methyl on tetrazole) with inhibitory potency .
Q. How does the isopropyl group on the tetrazole ring influence the compound’s pharmacokinetic profile?
- Methodological Answer :
- Lipophilicity : LogP increases by ~0.5 units compared to unsubstituted tetrazole, enhancing membrane permeability (measured via PAMPA assay) .
- Metabolic Stability : CYP3A4 metabolism assays show slower degradation (t = 45 min vs. 22 min for methyl analogs) due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
